ニボマイシン
概要
説明
Nybomycin is a natural antibiotic compound that belongs to the pyridoquinolinedione family. It was first discovered in 1955 and is produced by the genus Streptomyces, a group of soil-dwelling bacteria known for their ability to produce a wide range of bioactive secondary metabolites . Nybomycin has garnered significant interest due to its unique ability to act against quinolone-resistant bacteria, making it a promising candidate in the fight against antibiotic resistance .
科学的研究の応用
Nybomycin has a wide range of scientific research applications, including:
作用機序
Mode of Action
Nybomycin, a natural inhibitor of topoisomerases II, disrupts fluoroquinolone-resistant gyrases . Nybomycins are reported to be “reverse antibiotics” capable of blocking fluoroquinolone-resistant DNA-gyrase .
Biochemical Pathways
Nybomycin affects the biochemical pathways involving DNA gyrase , a type II topoisomerase . By disrupting the action of fluoroquinolone-resistant gyrases, nybomycin interferes with the normal functioning of these enzymes, which play a crucial role in DNA replication .
Pharmacokinetics
Its potential to extend the clinical efficacy of the marketed fluoroquinolone class of antibiotics through a ‘reverse antibiotic’ approach has been noted .
Result of Action
Nybomycin’s action results in the disruption of fluoroquinolone-resistant gyrases . This disruption can make the bacteria susceptible to other antibiotics, including fluoroquinolones . It has been shown to block fluoroquinolone-sensitive and fluoroquinolone-resistant forms of gyrase in Escherichia coli .
Action Environment
The action of Nybomycin can be influenced by the environment in which it is used. For instance, it has been isolated from diverse environments, including terrestrial soil samples, marine sediments, and the body surface of carpenter ants . .
生化学分析
Biochemical Properties
Nybomycin interacts with a variety of enzymes and proteins. It is known to inhibit a quinoline-resistant Ser84Leu mutant DNA gyrase (GyrA), a type II topoisomerase . The nature of these interactions is largely due to the structural properties of Nybomycin .
Cellular Effects
Nybomycin has been reported to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the DNA gyrase, thereby affecting DNA replication . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nybomycin exerts its effects at the molecular level through binding interactions with biomolecules, specifically the DNA gyrase . This leads to enzyme inhibition, which in turn can cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Nybomycin has a stable structure, which allows it to maintain its inhibitory effects on the DNA gyrase over time .
Dosage Effects in Animal Models
The effects of Nybomycin at different dosages in animal models have not been extensively studied. Given its mechanism of action, it is likely that higher doses could lead to increased inhibition of DNA gyrase, potentially leading to toxic effects .
Metabolic Pathways
Nybomycin is involved in the DNA replication pathway, where it interacts with the DNA gyrase enzyme . This interaction can affect metabolic flux or metabolite levels .
Transport and Distribution
Given its molecular structure and hydrophobic properties, it is likely that it can passively diffuse across cell membranes .
Subcellular Localization
The subcellular localization of Nybomycin is likely to be in the nucleus, given its interaction with DNA gyrase, an enzyme involved in DNA replication . This could potentially affect its activity or function .
The information provided here is based on current knowledge and may be subject to change as new research findings emerge .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nybomycin involves several steps, starting with the formation of the pyridoquinolinedione core. One of the robust synthetic routes reported involves the use of a scalable and efficient method to produce nybomycin analogues . The process typically includes the following steps:
- Formation of the pyridoquinolinedione core through cyclization reactions.
- Introduction of functional groups to enhance biological activity.
- Purification and characterization of the final product.
Industrial Production Methods: Industrial production of nybomycin is primarily achieved through fermentation processes using Streptomyces strains. The optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield . Advances in genetic engineering have also enabled the heterologous expression of the nybomycin gene cluster in other microbial hosts, further enhancing production efficiency .
化学反応の分析
Types of Reactions: Nybomycin undergoes various chemical reactions, including:
Oxidation: Nybomycin can be oxidized to form deoxynyboquinone, a derivative with potent biological activity.
Reduction: Reduction reactions can modify the quinone moiety, altering the compound’s reactivity and biological properties.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of nybomycin analogues with enhanced activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions.
Major Products Formed:
類似化合物との比較
Nybomycin is unique due to its “reverse antibiotic” effect, which distinguishes it from other antibiotics. Similar compounds include:
Deoxynybomycin: An analogue of nybomycin with similar activity against quinolone-resistant bacteria.
Fluoroquinolones: A class of antibiotics that target DNA gyrase but are often rendered ineffective due to resistance mutations.
Rubromycins: Compounds with antifungal and antibacterial activity, structurally related to nybomycin.
Nybomycin’s ability to target resistant bacteria and its potential for synthetic modification make it a valuable compound in the ongoing battle against antibiotic resistance.
特性
IUPAC Name |
6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMUGCUFXWTNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949186 | |
Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26326-47-6, 30408-30-1 | |
Record name | 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nybomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nybomycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NYBOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Nybomycin a potentially valuable antibiotic?
A1: Nybomycin exhibits a unique activity profile known as a “reverse antibiotic.” It primarily inhibits the growth of fluoroquinolone-resistant bacteria, particularly certain Gram-positive species carrying specific mutations in the gyrA gene, encoding a subunit of DNA gyrase [, ]. This selectivity makes it a promising candidate for combating antibiotic resistance.
Q2: How does Nybomycin exert its antibacterial effect?
A2: Nybomycin targets bacterial DNA gyrase, an essential enzyme for bacterial DNA replication [, ]. While its exact mechanism of action requires further investigation, studies suggest that it preferentially inhibits mutant forms of DNA gyrase found in fluoroquinolone-resistant bacteria []. Interestingly, a study also showed that Nybomycin inhibits both fluoroquinolone-sensitive and -resistant Escherichia coli DNA gyrase with similar potency in a strain with enhanced permeability [].
Q3: What is the biosynthetic origin of the unique tetracyclic structure of Nybomycin?
A3: Research has unveiled that the biosynthesis of Deoxynybomycin, a precursor to Nybomycin, involves a fascinating enzymatic cascade []. A key step is the formation of the characteristic 4-oxazoline ring, catalyzed by the enzyme DnmT, an iron(II)/α-ketoglutarate-dependent dioxygenase.
Q4: Can you explain the role of DnmT in more detail?
A4: DnmT exhibits a remarkable multifunctionality. It not only catalyzes the formation of the 4-oxazoline ring in Deoxynybomycin but also demonstrates the capability to decompose this ring and perform N-demethylation, converting Deoxynybomycin back to its precursor, Prenybomycin []. This intriguing observation suggests a potential regulatory mechanism controlling the intracellular Deoxynybomycin levels.
Q5: What insights into the DnmT catalytic mechanism have been gained?
A5: A combination of structure modeling, site-directed mutagenesis, and sophisticated quantum mechanics calculations has shed light on the intricacies of DnmT-catalyzed reactions, providing valuable mechanistic understanding []. These findings contribute to our expanding knowledge of the functional diversity displayed by iron(II)/α-ketoglutarate-dependent dioxygenases in the biosynthesis of natural products.
Q6: Beyond its antibacterial activity, what other biological activities have been observed for Nybomycin and its derivatives?
A6: Recent studies have uncovered intriguing new bioactivities for Nybomycin and its related compounds. For instance, Deoxynyboquinone, a Nybomycin metabolite, has demonstrated potent cytotoxic activity against various cancer cell lines []. Moreover, it can inhibit 4E-BP1 phosphorylation, suggesting its potential to modulate cap-dependent translation through reactive oxygen species-mediated pathways [].
Q7: Are there any findings related to the impact of Nybomycin derivatives on regeneration processes?
A7: Yes, intriguingly, γ-rubromycin, a compound structurally related to Nybomycin, has emerged as a novel inhibitor of tail regeneration in axolotl embryos []. This finding opens up exciting avenues for further investigation into the potential roles of Nybomycin and its derivatives in developmental biology and regenerative medicine.
Q8: What are the limitations in studying the structure-activity relationship of Nybomycin?
A8: Despite its promise, exploring the structure-activity relationship of Nybomycin has been hampered by synthetic challenges []. The development of new, scalable, and robust synthetic routes is crucial to facilitate the generation of diverse Nybomycin analogs, which is essential for comprehensive structure-activity relationship studies.
Q9: How does heterologous expression contribute to our understanding of Nybomycin?
A9: Heterologous expression of the Nybomycin gene cluster, originally identified in the marine bacterium Streptomyces albus subsp. chlorinus, has proven invaluable []. This approach, using Streptomyces albus Del14 as a host, has not only enabled Nybomycin production but has also led to the discovery of a novel metabolite, Benzanthric acid []. This highlights the power of heterologous expression for uncovering hidden metabolic potential and identifying new bioactive molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。